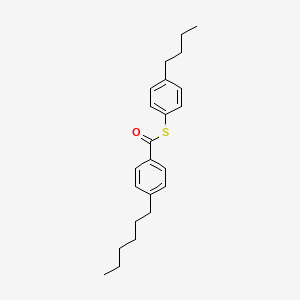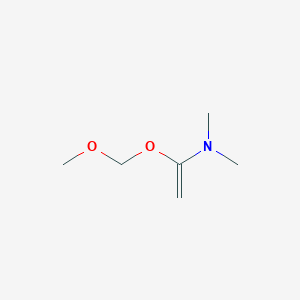![molecular formula C16H27N3O3 B14590526 2,6-Bis[(diethylamino)methyl]-4-nitrophenol CAS No. 61150-99-0](/img/structure/B14590526.png)
2,6-Bis[(diethylamino)methyl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[(diethylamino)methyl]-4-nitrophenol is an organic compound that features a phenolic core substituted with diethylamino groups at the 2 and 6 positions and a nitro group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(diethylamino)methyl]-4-nitrophenol typically involves the following steps:
Nitration: The phenolic compound undergoes nitration to introduce the nitro group at the 4 position.
Alkylation: The nitrated phenol is then subjected to alkylation with diethylamino groups at the 2 and 6 positions.
The reaction conditions for these steps often involve the use of strong acids for nitration and suitable alkylating agents for the introduction of diethylamino groups. The reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2,6-Bis[(diethylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenols.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
2,6-Bis[(diethylamino)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Bis[(diethylamino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the diethylamino groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6-Bis[(dimethylamino)methyl]-4-nitrophenol: Similar structure but with dimethylamino groups instead of diethylamino groups.
2,6-Bis[(diethylamino)methyl]-4-chlorophenol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2,6-Bis[(diethylamino)methyl]-4-nitrophenol is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical and biological properties
特性
CAS番号 |
61150-99-0 |
|---|---|
分子式 |
C16H27N3O3 |
分子量 |
309.40 g/mol |
IUPAC名 |
2,6-bis(diethylaminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C16H27N3O3/c1-5-17(6-2)11-13-9-15(19(21)22)10-14(16(13)20)12-18(7-3)8-4/h9-10,20H,5-8,11-12H2,1-4H3 |
InChIキー |
MAEZIIUSIKSULB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)

![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
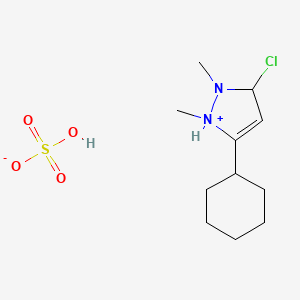
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

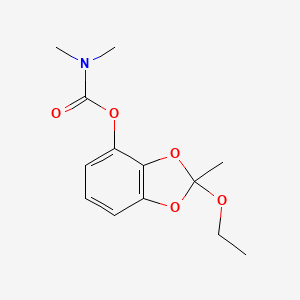
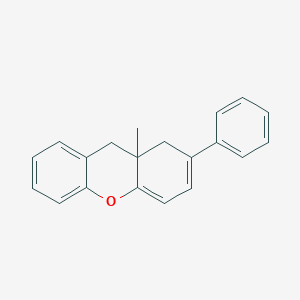

![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
